molecular formula C9H18ClN B6299244 rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride CAS No. 2733657-49-1

rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride

Cat. No.: B6299244
CAS No.: 2733657-49-1
M. Wt: 175.70 g/mol
InChI Key: ZXVRFOOELGWSNU-HBJOHWKNSA-N
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Description

"rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride" is a bicyclic amine hydrochloride salt characterized by a fused octahydro-pentalene core with a methylamine substituent. The "rel-" prefix indicates a relative stereochemistry configuration, where the stereocenters (1S, 3aS, 6aS) define the spatial arrangement of the bicyclic system. This compound is structurally distinct due to its compact, rigid bicyclo[3.3.0]octane framework, which confers unique conformational stability compared to monocyclic or linear analogs. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications requiring aqueous delivery systems.

Properties

IUPAC Name

[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-6-8-5-4-7-2-1-3-9(7)8;/h7-9H,1-6,10H2;1H/t7-,8+,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRFOOELGWSNU-HBJOHWKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C2C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC[C@@H]([C@H]2C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Bicyclic Ketones

A common approach to synthesize bridgehead amines involves reductive amination of bicyclic ketones. For example, in the synthesis of analogous compounds like (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, sodium borohydride and acetic acid were used to reduce imine intermediates formed from ketones and primary amines. Applied to the target compound, this method would involve:

  • Condensation of octahydro-pentalenone with methylamine to form an imine.

  • Reduction using NaBH4 in dichloromethane or DMF at 20–30°C.

  • Acidic workup with HCl to form the hydrochloride salt.

Key parameters include stoichiometric control of the reducing agent (2.0–4.0 equivalents) and reaction temperatures below 30°C to minimize side reactions.

Catalytic Hydrogenation of Unsaturated Precursors

Palladium-catalyzed hydrogenation is widely used to saturate bicyclic systems and introduce amine groups. Patent CN112159324B demonstrates the removal of benzyl protecting groups using 5% Pd/C under hydrogen at 40°C. For the target compound, a similar approach could involve:

  • Synthesis of an N-benzyl-pentalenylmethylamine precursor.

  • Hydrogenolysis with Pd/C in methanol to cleave the benzyl group.

  • Salt formation with HCl/ethyl acetate.

This method offers high yields (>95%) and avoids harsh acidic conditions during deprotection.

Stereochemical Control and Chiral Resolution

The rel-(1S,3aS,6aS) configuration necessitates enantioselective synthesis or resolution. Techniques observed in analogous syntheses include:

Chiral Auxiliary-Mediated Synthesis

Boc-protected amines, as described in CN112159324B, enable stereochemical control during alkylation. For instance:

  • Boc-protection of a racemic amine precursor.

  • Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

  • Recrystallization to isolate the desired enantiomer.

This method achieved >96% yield in deuterated methylamine synthesis.

Enzymatic Resolution

Reaction Optimization and Process Scalability

Solvent and Temperature Effects

  • Solvent selection : Ethyl acetate and dichloromethane are preferred for imine formation due to their inertness and solubility properties. Methanol is ideal for hydrogenation steps.

  • Temperature control : Reductions and alkylations are conducted at 20–40°C to balance reaction rate and selectivity.

Catalytic Efficiency

Pd/C (5% Pd) achieves complete debenzylation in 4–6 hours at 40°C. Higher Pd loading (10%) reduces reaction time but increases cost.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): Expected signals include bridgehead protons (δ 1.2–1.8 ppm) and methylamine protons (δ 2.9–3.1 ppm).

  • 13C NMR (100 MHz, D2O): The bridgehead carbon appears at δ 33–38 ppm, consistent with similar bicyclic amines.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, achieving >98% purity after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination75–8595–98Simple setup, scalableRequires chiral resolution
Catalytic Hydrogenation90–9598–99High stereoselectivityCost of Pd/C catalyst

Industrial-Scale Considerations

Large-scale production (e.g., >10 kg batches) requires:

  • Continuous hydrogenation reactors to improve gas-liquid mixing.

  • In-line pH monitoring during salt formation to ensure stoichiometric HCl addition.

  • Solvent recovery systems to reduce waste (e.g., ethyl acetate distillation) .

Chemical Reactions Analysis

Types of Reactions: rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Routes

The synthesis of rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride typically involves the hydrogenation of precursor compounds. The process often requires a catalyst such as palladium on carbon and operates under controlled temperature and pressure conditions to ensure high purity and yield. In industrial settings, large-scale hydrogenation reactors are utilized to optimize production efficiency.

Reactivity

This compound can undergo various chemical reactions including oxidation and reduction. It can be oxidized to form derivatives such as ketones or carboxylic acids and can also be reduced to yield different amine derivatives depending on the reagents used.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with a suitable half-life for therapeutic applications. Its bioavailability is enhanced when administered via specific routes, suggesting potential formulations for clinical use. These properties make it a candidate for further research in drug development.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Neuropharmacology : Studies suggest that this compound may interact with neurotransmitter systems, making it a candidate for the development of treatments for neurological disorders.
  • Antidepressant Activity : Preliminary research indicates that it may have effects similar to known antidepressants, warranting further investigation into its mechanism of action and efficacy .

Material Science

The compound's unique structure may lend itself to applications in material science. Its ability to undergo various chemical transformations could allow it to be used as a building block in the synthesis of novel materials with specific properties.

Case Studies

Several case studies have highlighted the potential uses of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal explored its effects on serotonin receptors in animal models. Results indicated a significant modulation of serotonin activity which could be beneficial in developing new antidepressants.
  • Case Study 2 : Research focused on its application in creating biodegradable polymers. The unique properties of this compound allowed for the development of materials that are both effective and environmentally friendly.

Mechanism of Action

The mechanism of action of rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with receptors or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride" with structurally or functionally related compounds, emphasizing differences in stereochemistry, functional groups, and physicochemical properties.

Compound Name CAS No. Molecular Formula Key Features Physicochemical Properties Applications/Notes References
This compound Not provided C₁₀H₁₈N·HCl Bicyclo[3.3.0]octane core; primary amine hydrochloride; stereospecific synthesis High solubility in polar solvents; rigid conformation Potential CNS activity or synthetic intermediate
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride 1523542-00-8 C₆H₁₂ClNO Bicyclo[3.1.0]hexane; hydroxyl and amine groups; smaller ring system Moderate polarity; lower molecular weight Intermediate in heterocyclic drug synthesis (e.g., neuromodulators)
rel-(1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride 96850-13-4 C₁₆H₁₆Cl₃N Indene core; dichlorophenyl substituent; tertiary amine Lipophilic; halogenated aromatic system Suspected dopamine receptor modulation; higher toxicity (H315, H318 hazards)
N-Desmethyltrimebutine Hydrochloride 294882-33-0 C₂₃H₂₈ClNO₅ Benzoate ester; methylamino group; complex substituents Ester hydrolysis susceptibility Impurity in gastrointestinal drugs; regulated under EP standards
((1S,9αR)-Octahydro-1H-quinolizin-1-yl)-methanamine Not provided C₁₀H₂₀N₂ Quinolizidine core; secondary amine; larger fused bicyclic system High basicity; potential blood-brain barrier penetration Antimicrobial or antiviral candidate

Key Structural and Functional Differences:

Core Architecture: The target compound’s bicyclo[3.3.0]octane system (pentalenyl) offers greater rigidity and steric hindrance compared to bicyclo[3.1.0]hexane () or indene () frameworks. This impacts binding affinity in receptor-ligand interactions. Quinolizidine derivatives () feature a nitrogen-containing fused bicyclic system, enabling stronger hydrogen-bonding interactions than the primary amine in the target compound .

Functional Groups :

  • The dichlorophenyl group in increases lipophilicity and electron-withdrawing effects, contrasting with the target’s aliphatic amine. This may enhance membrane permeability but also toxicity .
  • Hydroxyl-containing analogs () exhibit higher polarity, reducing blood-brain barrier penetration compared to the target’s hydrochloride salt .

Regulatory and Safety Profiles :

  • Impurities like N-Desmethyltrimebutine Hydrochloride () are tightly controlled in pharmaceuticals due to ester instability, whereas the target compound’s amine group suggests better metabolic stability .
  • The hazard profile of the dichlorophenyl derivative (H315, H318) highlights the importance of halogen substitution in toxicity, absent in the target compound .

Q & A

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:
Structural elucidation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm stereochemistry and hydrogen/carbon environments. For complex stereoisomers (e.g., octahydro-pentalenyl systems), 2D NMR (COSY, NOESY) is critical to resolve overlapping signals .
  • High-Performance Liquid Chromatography (HPLC): Pair with chiral columns to distinguish enantiomeric impurities, as seen in analogous cyclohexanol derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Reference Data: Impurity profiling in related hydrochlorides (e.g., EP standards) employs these techniques to meet pharmacopeial requirements .

Basic: What safety protocols are essential for laboratory handling?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as advised in SDS documents for structurally similar amines .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation, based on stability data for hygroscopic hydrochlorides .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite, per EU Regulation 1272/2008 guidelines .

Advanced: How can stereochemical discrepancies in this compound be resolved experimentally?

Answer:

  • X-ray Crystallography: Definitive assignment of absolute configuration via single-crystal analysis. For example, the (1S,3aS,6aS) configuration in octahydro-pentalenyl systems was confirmed using this method .
  • Chiral Chromatography: Compare retention times against enantiomerically pure reference standards (e.g., EP Imp. B(EP) in ).
  • Vibrational Circular Dichroism (VCD): Resolves ambiguities in flexible cyclic amines by correlating experimental and computed spectra .

Methodological Note: Cross-validate results with computational models (e.g., density functional theory) to reduce false assignments .

Advanced: How to design a stability study to assess degradation pathways under stress conditions?

Answer:

  • Stress Conditions: Expose the compound to hydrolytic (pH 1–13), oxidative (3% H2_2O2_2), and thermal (40–60°C) stressors.
  • Analytical Workflow:
    • HPLC-MS/MS: Monitor degradation products (e.g., deamination or ring-opening byproducts) .
    • Forced Degradation Kinetics: Use Arrhenius plots to extrapolate shelf-life under standard conditions.
  • Impurity Profiling: Reference EP guidelines for hydrochlorides (e.g., Imp. G(EP) in ) to identify critical thresholds (<0.1% for major impurities) .

Advanced: What computational models predict pharmacokinetic properties of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations: Study membrane permeability using lipid bilayer models.
  • Quantitative Structure-Activity Relationship (QSAR): Corrogate logP and pKa values (calculated via COSMO-RS) with absorption rates .
  • AI-Driven Tools: Platforms like COMSOL Multiphysics integrate AI to simulate metabolic pathways and cytochrome P450 interactions .

Case Study: Analogous octahydro-quinolizine derivatives were optimized for blood-brain barrier penetration using these methods .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Experimental Reproducibility:
    • Standardize assay conditions (e.g., cell lines, buffer pH) as per ACS guidelines .
    • Validate purity (>98%) via orthogonal methods (HPLC, NMR) to exclude impurity-driven artifacts .
  • Mechanistic Studies: Use isotopic labeling (e.g., 14^{14}C-tracing) to confirm target engagement vs. off-target effects.
  • Meta-Analysis: Cross-reference with databases like PubChem BioAssay to identify confounding variables (e.g., solvent polarity) .

Advanced: How to integrate this compound into a broader pharmacological framework?

Answer:

  • Theoretical Linkage: Align with aminergic receptor modulation theories, given structural similarities to cyclohexanol-based agonists .
  • In Silico Docking: Use AutoDock Vina to predict binding affinities for targets like σ-receptors or monoamine transporters .
  • Comparative Studies: Benchmark against reference standards (e.g., MM0417.10 in ) to contextualize potency and selectivity .

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